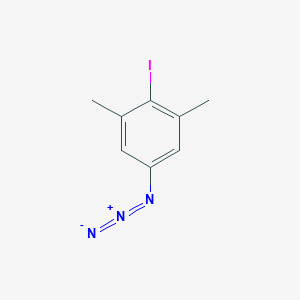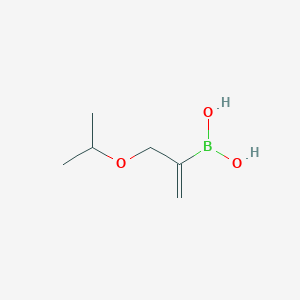
5-Azido-2-iodo-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2-iodo-1,3-dimethylbenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring substituted with two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-2-iodo-1,3-dimethylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-iodo-1,3-dimethylbenzene.
Azidation Reaction: The introduction of the azido group is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of a suitable leaving group (e.g., a halide) with the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2-iodo-1,3-dimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzene derivatives.
Reduction Reactions: The azido group can be reduced to an amine group (-NH₂) using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Substituted Benzene Derivatives: Formed through substitution reactions.
Amines: Formed through reduction of the azido group.
Triazoles: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
5-Azido-2-iodo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry for the formation of triazoles.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Azido-2-iodo-1,3-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The azido group acts as a nucleophile, attacking electrophilic centers in other molecules.
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, a reaction facilitated by copper(I) catalysts.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-1,3-dimethylbenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.
5-Azido-1,3-dimethylbenzene:
2-Azido-1,3-dimethylbenzene: Similar structure but with the azido group in a different position, influencing its chemical behavior.
Uniqueness
5-Azido-2-iodo-1,3-dimethylbenzene is unique due to the presence of both an azido group and an iodine atom on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry.
Propiedades
Fórmula molecular |
C8H8IN3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
5-azido-2-iodo-1,3-dimethylbenzene |
InChI |
InChI=1S/C8H8IN3/c1-5-3-7(11-12-10)4-6(2)8(5)9/h3-4H,1-2H3 |
Clave InChI |
GUIARZGJNBVOCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1I)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13459994.png)

![(7R)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13460007.png)




![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]methyl acetate](/img/structure/B13460023.png)
![4-Bromo-2-(trifluoromethoxy)-6-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B13460024.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
![1-{1-[2-(2-methoxyethoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine dihydrochloride](/img/structure/B13460042.png)
